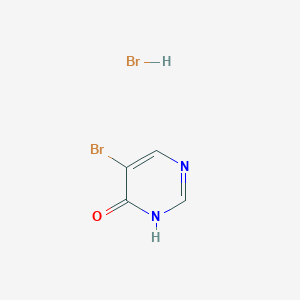
5-Bromo-4(3H)-pyrimidone Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4(3H)-pyrimidone Hydrobromide is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a bromine atom at the 5th position and a hydrobromide salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4(3H)-pyrimidone Hydrobromide typically involves the bromination of 4(3H)-pyrimidone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4(3H)-pyrimidone Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in these reactions, often in the presence of solvents like tetrahydrofuran or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidinones depending on the nucleophile used.
Coupling Reactions: The products are typically more complex organic molecules with extended conjugation or functional groups.
Applications De Recherche Scientifique
5-Bromo-4(3H)-pyrimidone Hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Biological Research: The compound is studied for its potential as a radiosensitizer in cancer therapy, enhancing the effects of radiation on tumor cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4(3H)-pyrimidone Hydrobromide in biological systems involves its incorporation into nucleic acids, where it can interfere with DNA replication and repair processes. The bromine atom enhances the compound’s ability to form reactive intermediates upon exposure to radiation, leading to increased DNA damage in cancer cells. This radiosensitizing effect is mediated through the generation of reactive oxygen species and the disruption of cellular repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-thiouracil: Another brominated pyrimidine derivative with similar applications in radiosensitization.
5-Bromo-2’-deoxyuridine: A nucleoside analog used in cancer research and antiviral therapies.
5-Bromo-4-chloropyrimidine: A compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
5-Bromo-4(3H)-pyrimidone Hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form, which can influence its solubility and reactivity
Propriétés
Formule moléculaire |
C4H4Br2N2O |
|---|---|
Poids moléculaire |
255.90 g/mol |
Nom IUPAC |
5-bromo-1H-pyrimidin-6-one;hydrobromide |
InChI |
InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-2-7-4(3)8;/h1-2H,(H,6,7,8);1H |
Clé InChI |
FKEMMRSJRCDQPG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=N1)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11713930.png)
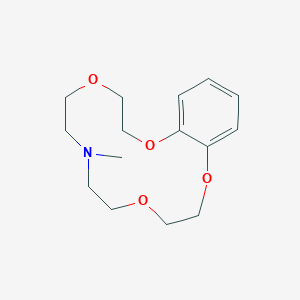
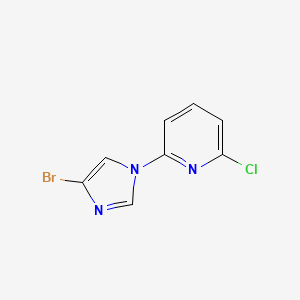
![tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11713956.png)
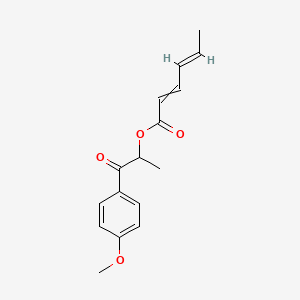
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)
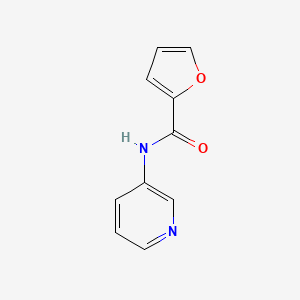
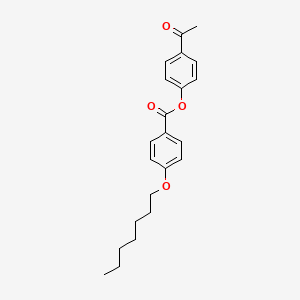
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11713993.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)
![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)

